Cas no 96163-72-3 (ethyl (2R)-pyrrolidine-2-carboxylate)

Ethyl (2R)-pyrrolidine-2-carboxylate is a chiral ester derivative of proline, widely used as a versatile intermediate in organic synthesis and pharmaceutical applications. Its stereospecific (R)-configuration makes it valuable for asymmetric synthesis, particularly in the preparation of bioactive compounds, peptidomimetics, and catalysts. The ethyl ester group enhances solubility in organic solvents, facilitating reactions such as amidation, reduction, or further functionalization. This compound is favored for its stability, high purity, and compatibility with a range of reaction conditions. Its role in constructing complex molecular architectures underscores its importance in medicinal chemistry and fine chemical production.
ethyl (2R)-pyrrolidine-2-carboxylate structure
96163-72-3 structure
Product Name:ethyl (2R)-pyrrolidine-2-carboxylate
CAS No:96163-72-3
MF:C7H13NO2
MW:143.183622121811
MDL:MFCD17271681
CID:800094
PubChem ID:11499235
Update Time:2025-05-19

ethyl (2R)-pyrrolidine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • D-Proline ethyl ester
    • Ethyl D-prolinate
    • (2R)-2-(Ethoxycarbonyl)pyrrolidine
    • (R)-Pyrrolidine-2-carboxylic acid ethyl ester
    • <small>D<
    • ethyl (2R)-pyrrolidine-2-carboxylate
    • QPNJHVDIRZNKOX-ZCFIWIBFSA-N
    • AS-57807
    • WDA16372
    • SCHEMBL3330660
    • D-Proline, ethyl ester
    • (R)-Ethyl pyrrolidine-2-carboxylate
    • (r)-2-ethyloxycarbonyl-pyrrolidine
    • MFCD17271681
    • AKOS017336928
    • (R)-Ethylpyrrolidine-2-carboxylate
    • D-Proline ethyl ester (H-D-Pro-OEt)
    • EN300-138280
    • D-Proline,ethyl ester(9ci)
    • CS-0080165
    • 96163-72-3
    • D-proline-ethyl-ester
    • DB-020145
    • D-Proline, ethyl ester (9CI)
    • MDL: MFCD17271681
    • Inchi: 1S/C7H13NO2/c1-2-10-7(9)6-4-3-5-8-6/h6,8H,2-5H2,1H3/t6-/m1/s1
    • InChI Key: QPNJHVDIRZNKOX-ZCFIWIBFSA-N
    • SMILES: O(CC)C([C@H]1CCCN1)=O

Computed Properties

  • Exact Mass: 143.09500
  • Monoisotopic Mass: 143.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 38.3A^2

Experimental Properties

  • Density: 1.031
  • Boiling Point: 191 ºC
  • Flash Point: 70 ºC
  • Refractive Index: 1.4480 to 1.4520
  • PSA: 38.33000
  • LogP: 0.63030

ethyl (2R)-pyrrolidine-2-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

ethyl (2R)-pyrrolidine-2-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S161203-5G
ethyl (2R)-pyrrolidine-2-carboxylate
96163-72-3 >98.0%
5g
¥1824.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S161203-1G
ethyl (2R)-pyrrolidine-2-carboxylate
96163-72-3 >98.0%
1g
¥608.90 2023-09-01
eNovation Chemicals LLC
D773463-1g
D-Proline, ethyl ester
96163-72-3 95%
1g
$155 2024-06-06
eNovation Chemicals LLC
D773463-5g
D-Proline, ethyl ester
96163-72-3 95%
5g
$325 2024-06-06
abcr
AB474710-1 g
D-Proline ethyl ester (H-D-Pro-OEt); .
96163-72-3
1g
€212.00 2023-07-18
abcr
AB474710-5 g
D-Proline ethyl ester (H-D-Pro-OEt); .
96163-72-3
5g
€519.70 2023-07-18
Chemenu
CM542649-250mg
(R)-Ethyl pyrrolidine-2-carboxylate
96163-72-3 97%
250mg
$54 2024-07-18
Chemenu
CM542649-1g
(R)-Ethyl pyrrolidine-2-carboxylate
96163-72-3 97%
1g
$100 2024-07-18
Chemenu
CM542649-5g
(R)-Ethyl pyrrolidine-2-carboxylate
96163-72-3 97%
5g
$291 2024-07-18
Enamine
EN300-138280-0.05g
ethyl (2R)-pyrrolidine-2-carboxylate
96163-72-3
0.05g
$19.0 2023-02-15

ethyl (2R)-pyrrolidine-2-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:96163-72-3)ethyl (2R)-pyrrolidine-2-carboxylate
Order Number:A1195054
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:26
Price ($):226.0
Email:sales@amadischem.com

Additional information on ethyl (2R)-pyrrolidine-2-carboxylate

Professional Introduction to Ethyl (2R)-Pyrrolidine-2-Carboxylate (CAS No. 96163-72-3)

Ethyl (2R)-pyrrolidine-2-carboxylate, identified by the chemical compound code CAS No. 96163-72-3, is a significant intermediate in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the pyrrolidine class of heterocyclic compounds, which are widely recognized for their diverse biological activities and roles in drug development. The specific stereochemistry denoted by the (2R) configuration highlights its importance in enantioselective synthesis, a critical aspect of modern medicinal chemistry.

The molecular structure of ethyl (2R)-pyrrolidine-2-carboxylate consists of a pyrrolidine ring substituted with an ester group at the 2-position and a chiral center at the same position. This configuration makes it a valuable building block for constructing more complex molecules, particularly in the synthesis of protease inhibitors and other enzyme-targeting agents. The pyrrolidine scaffold is frequently encountered in natural products and drug candidates, contributing to its widespread utility in medicinal chemistry.

Recent advancements in synthetic methodologies have enhanced the accessibility of ethyl (2R)-pyrrolidine-2-carboxylate, enabling its production with high enantiomeric purity. Chiral resolution techniques, such as diastereomeric salt formation and enzymatic resolution, have been employed to isolate the desired enantiomer. These methods align with the growing emphasis on green chemistry principles, minimizing waste and improving atom economy in synthetic routes.

In the realm of pharmaceutical research, ethyl (2R)-pyrrolidine-2-carboxylate has been utilized as a precursor in the development of novel therapeutic agents. Its structural motif is particularly relevant in the design of drugs targeting neurological disorders, where pyrrolidine derivatives exhibit promising activities. For instance, studies have demonstrated its role in synthesizing compounds that modulate neurotransmitter receptors, offering potential treatments for conditions such as epilepsy and Parkinson's disease.

The compound's ester functionality also facilitates further derivatization, allowing chemists to explore various pharmacophores. Functional group transformations, such as hydrolysis to yield pyrrolidine carboxylic acids or reduction to alcohols, expand its synthetic utility. These transformations are integral to constructing libraries of compounds for high-throughput screening, a cornerstone of modern drug discovery pipelines.

Emerging research highlights ethyl (2R)-pyrrolidine-2-carboxylate's significance in peptidomimetic chemistry. Peptidomimetics are designed to mimic the biological activity of peptides while overcoming their limitations, such as poor oral bioavailability and susceptibility to proteolytic degradation. The pyrrolidine ring serves as a privileged scaffold in peptidomimetic design, providing structural rigidity and functional diversity. Ethyl (2R)-pyrrolidine-2-carboxylate has been incorporated into peptidomimetic cores to enhance binding affinity and selectivity against target proteins.

The stereochemical integrity of ethyl (2R)-pyrrolidine-2-carboxylate is paramount in ensuring the efficacy of derived drug candidates. Racemic mixtures or impurities with incorrect stereochemistry can lead to diminished therapeutic effects or adverse side effects. Consequently, rigorous analytical techniques such as chiral HPLC and NMR spectroscopy are employed to confirm purity and enantiomeric excess during synthesis and purification.

Industrial applications of ethyl (2R)-pyrrolidine-2-carboxylate have also expanded beyond academic research. Pharmaceutical companies leverage this intermediate in large-scale syntheses required for clinical trials and commercial drug production. Process optimization efforts focus on improving yield, scalability, and cost-efficiency while maintaining high enantiomeric purity standards. Continuous flow chemistry has emerged as a promising approach for these purposes, offering advantages over traditional batch processing methods.

The future prospects of ethyl (2R)-pyrrolidine-2-carboxylate are closely tied to advancements in computational chemistry and artificial intelligence-driven drug discovery platforms. Machine learning models can predict the biological activity of derivatives based on structural features, accelerating the identification of lead compounds. Ethyl (2R)-pyrrolidine-2-carboxylate remains a key component in these virtual screening campaigns due to its versatility as a building block.

In conclusion, ethyl (2R)-pyrrolidine-2-carboxylate represents a cornerstone intermediate in pharmaceutical synthesis with broad applications across medicinal chemistry research and industrial drug development. Its unique structural features and stereochemical properties make it indispensable for constructing biologically active molecules targeting diverse therapeutic areas. As synthetic methodologies continue to evolve toward greater efficiency and sustainability, this compound will undoubtedly remain integral to innovation in drug discovery.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:96163-72-3)ethyl (2R)-pyrrolidine-2-carboxylate
A1195054
Purity:99%
Quantity:5g
Price ($):226.0
Email